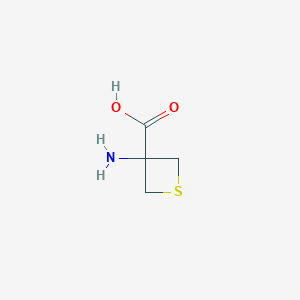

3-Aminothietane-3-carboxylic acid

説明

3-Aminothietane-3-carboxylic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of peptides and proteins. Although the provided papers do not directly discuss 3-Aminothietane-3-carboxylic acid, they do provide insights into similar compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids and other amino carboxylic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds, such as monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids, has been achieved through methods like the Strecker synthesis and the Bucherer-Bergs synthesis. These methods allow for the production of different stereoisomers of the amino acid derivatives . Additionally, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives has been developed starting from [1.1.1]propellane, showcasing the versatility of synthetic approaches in creating rigid analogues of amino acids .

Molecular Structure Analysis

The molecular structure of these compounds is crucial as it determines their physical and chemical properties, as well as their biological activity. For instance, the configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been elucidated using NMR spectroscopy, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . The stereochemistry of fluoro-β-amino acid residues has also been investigated, providing valuable structural data .

Chemical Reactions Analysis

The chemical reactivity of amino carboxylic acid derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers discuss the reactivity of these compounds, such as the hydrolysis of N-formyl derivatives of 3-aminotropane-3-carboxylic acid to study the influence of the amino group's position . The stereochemical course of reactions with various reagents, such as (diethylamino)sulfur trifluoride (DAST), has been explored to understand the formation of fluoro-β-amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are characterized by techniques such as IR, NMR, MS spectrometry, and elemental analyses. These properties include melting points, optical rotation, and spectroscopic characteristics, which are essential for the identification and application of these compounds. The CD spectra of synthesized β-hexapeptides have been discussed, providing insights into their conformational behavior . The hydrolysis rates and biological transport-inhibitory action of 3-aminotropane-3-carboxylic acids have been compared to understand the effects of structural differences on their properties .

科学的研究の応用

Bioisosteric Potential

3-Aminothietane-3-carboxylic acid and its derivatives, such as oxetan-3-ol and thietan-3-ol, have been explored as bioisosteres for the carboxylic acid functional group. These compounds have shown promise as isosteric replacements, providing a novel approach in the design of pharmacologically active compounds. The derivatives have been evaluated for their physicochemical properties and their potential in inhibiting eicosanoid biosynthesis in vitro, demonstrating their significance in medicinal chemistry (Lassalas et al., 2017).

Unusual Amino Acids in Medicinal Chemistry

Unusual amino acids, including 3-Aminothietane-3-carboxylic acid, are vital in modern medicinal chemistry. They serve as essential building blocks for complex molecule synthesis, contributing to the creation of diverse elements for structure-activity relationship (SAR) campaigns, and as integral components of peptidomimetic drugs. Their unique structure and functionality make them invaluable in drug development processes (Blaskovich, 2016).

C(sp3)–H Activation of Carboxylic Acids

The C(sp3)–H activation of carboxylic acids, including 3-Aminothietane-3-carboxylic acid, is a significant area of research, addressing challenges in organic chemistry and offering new pathways for molecular transformations. Recent advancements have introduced novel ligands, tools, and strategies that enable the utilization of free aliphatic carboxylic acids in C–H-activation-based transformations, expanding the scope of potential chemical reactions (Uttry & van Gemmeren, 2019).

Corrosion Inhibition

3-Aminothietane-3-carboxylic acid, as part of the broader group of amino acids, has been studied for its corrosion inhibitive performance. Research involving quantum chemical calculations and molecular dynamic simulations has explored the corrosion inhibition effects of amino acids, indicating their potential in protecting materials against corrosion, highlighting their applicability in industrial settings (Kaya et al., 2016).

Amidation of Carboxylic Acids

The compound has relevance in the amidation process of carboxylic acids, where it can be utilized for the formation of amides. This process is crucial in the synthesis of various organic compounds, demonstrating the compound's utility in organic synthesis and pharmaceutical applications (Lanigan et al., 2013).

特性

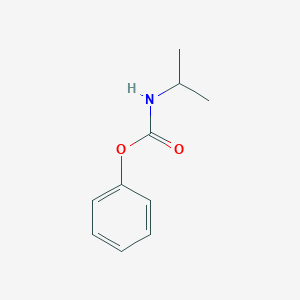

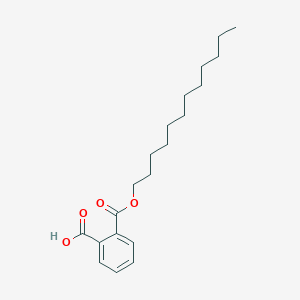

IUPAC Name |

3-aminothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSDHIXKWUWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567106 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothietane-3-carboxylic acid | |

CAS RN |

138650-26-7 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。